molecular formula C15H15NO6S B2551189 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine CAS No. 606944-93-8

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine

Cat. No.: B2551189
CAS No.: 606944-93-8
M. Wt: 337.35
InChI Key: DZNJJWSFCHVVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine: is a chemical compound with the molecular formula C15H15NO6S and a molecular weight of 337.35 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, along with a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with glycine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is used as a building block in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of enzyme inhibitors and as a tool to investigate metabolic pathways .

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various chemical products .

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

  • 4-(2-Methoxyphenoxy)phenyl sulfonyl chloride
  • 4-(2-Methoxyphenoxy)phenyl sulfonic acid
  • 4-(2-Methoxyphenoxy)phenyl sulfonamide

Comparison: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-13-4-2-3-5-14(13)22-11-6-8-12(9-7-11)23(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJJWSFCHVVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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